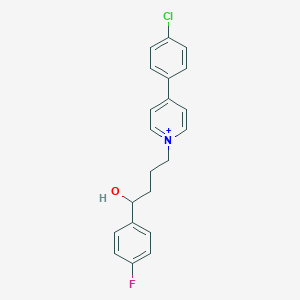

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

説明

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium (4-CPFHP) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses, from biochemical and physiological studies to lab experiments.

科学的研究の応用

Light-Driven Chloride Pumping

Chloride ion–pumping rhodopsin (ClR) in some marine bacteria utilizes light energy to actively transport Cl− into cells . The dynamics of ion transport have been observed with time-resolved serial femtosecond (fs) crystallography . This application is significant in understanding the mechanisms that convert light energy to drive ion pumping and ensure the unidirectionality of the transport .

Investigation of Weak Interactions

The compound has been used in investigations on weak interactions involving organic fluorine . In these structures, the molecules are linked by strong O‐H· · ·N hydrogen bonds to form antiparallel chains along the b axis . This research is crucial in understanding the behavior of organic fluorine compounds.

Nonlinear Optics

The potential applications of the compound in nonlinear optics are confirmed by second and third harmonic generation studies . The static and dynamic polarizability are found to be many-fold higher than that of urea . This property makes it a promising candidate for optoelectronic device fabrications.

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The asymmetric unit contains one 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium cation, one 2-carboxy-4-(3,5-dicarboxyphenoxy)benzoate anion and one free water molecule . This study provides insights into the bond lengths and angles in the crystal structure of the compound.

Commercial Availability

The compound is commercially available and can be purchased online for use in various scientific research applications .

Neurotoxicity Studies

Although not directly related to the compound , similar compounds have been used in neurotoxicity studies . This suggests potential applications of the compound in neurobiology and toxicology research.

特性

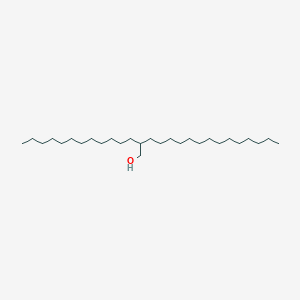

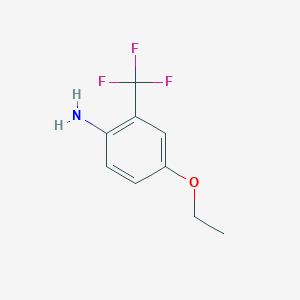

IUPAC Name |

4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYFZMRVQIRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

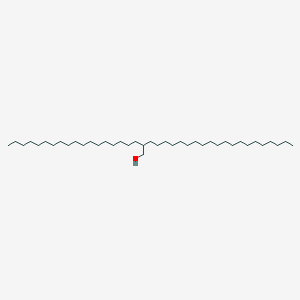

C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFNO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154440-77-4 | |

| Record name | RHPP+ ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is RHPP+ formed in the body, and what implications might this have?

A1: RHPP+ is generated through a specific metabolic pathway involving haloperidol. First, haloperidol is reduced to reduced haloperidol. Then, the piperidin-4-ol moiety in reduced haloperidol undergoes oxidation, resulting in the formation of RHPP+ []. The potential for a drug to form pyridinium metabolites is significant because these metabolites have been associated with neurotoxicity, particularly those structurally similar to MPP+, a metabolite of the neurotoxin MPTP []. This raises concerns about the potential long-term neurological effects of haloperidol treatment.

Q2: What is the role of CYP enzymes in the metabolism of haloperidol, and how might this relate to RHPP+ formation?

A2: Research suggests that CYP3A4 is the primary enzyme responsible for the bioactivation of haloperidol into its potentially neurotoxic pyridinium metabolite, 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+) []. While the exact relationship between CYP3A4 activity and RHPP+ formation hasn't been directly investigated, it's plausible that CYP enzymes could also play a role in RHPP+ formation due to their involvement in the broader metabolism of haloperidol. Further research is needed to definitively determine the specific enzymes involved in each step of RHPP+ formation and their potential susceptibility to inhibition or induction by other drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)